![molecular formula C10H13ClN2O2S B2410410 2-(2-Chlorobenzyl)-1,2,6-thiadiazinane 1,1-dioxide CAS No. 1352999-10-0](/img/structure/B2410410.png)
2-(2-Chlorobenzyl)-1,2,6-thiadiazinane 1,1-dioxide
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Overview
Description
2-(2-Chlorobenzyl)-1,2,6-thiadiazinane 1,1-dioxide is a chemical compound that belongs to the class of heterocyclic compounds. It is also known as Chlorprothixene, which is a typical antipsychotic drug used to treat schizophrenia and other psychiatric disorders. Chlorprothixene has been widely used in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
Chlorprothixene works by blocking the dopamine receptors in the brain, which reduces the activity of the dopamine neurotransmitter. This results in a decrease in psychotic symptoms and an improvement in mood.
Biochemical and Physiological Effects
Chlorprothixene has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine. Chlorprothixene has also been shown to decrease the levels of several hormones, including prolactin and cortisol.
Advantages and Limitations for Lab Experiments
Chlorprothixene has several advantages for use in laboratory experiments. It is a well-established drug that has been extensively studied, and its mechanism of action is well understood. It is also relatively inexpensive and widely available. However, Chlorprothixene has several limitations, including its potential side effects and the need for careful dosing.
Future Directions
There are several potential future directions for research on Chlorprothixene. One area of interest is its potential use in the treatment of cancer. Chlorprothixene has been shown to enhance the efficacy of chemotherapy, and further research is needed to understand its mechanism of action in this context. Another area of interest is its potential use in the treatment of anxiety disorders, as it has been shown to have anxiolytic effects. Finally, further research is needed to understand the long-term effects of Chlorprothixene use, particularly in the context of its potential side effects.
Synthesis Methods
The synthesis of Chlorprothixene involves the condensation of 2-chlorobenzyl chloride with thiourea in the presence of sodium hydroxide. The resulting product is then oxidized using hydrogen peroxide to produce 2-(2-Chlorobenzyl)-1,2,6-thiadiazinane 1,1-dioxide.
Scientific Research Applications
Chlorprothixene has been extensively used in scientific research to study its potential therapeutic applications. It has been found to exhibit antipsychotic, anxiolytic, and sedative effects. Chlorprothixene has also been shown to enhance the efficacy of chemotherapy in cancer treatment.
properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1,2,6-thiadiazinane 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S/c11-10-5-2-1-4-9(10)8-13-7-3-6-12-16(13,14)15/h1-2,4-5,12H,3,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECACTQVPUCSLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)N(C1)CC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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